3-cyclopropyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Description
3-cyclopropyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a triazolo-pyridazine derivative characterized by a cyclopropyl substituent at the 3-position and a 3,4-difluorophenyl carboxamide group at the 6-position. This compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazines, which are notable for their diverse pharmacological activities, including antimicrobial, antiproliferative, and kinase inhibitory properties . The 3,4-difluorophenyl moiety likely enhances metabolic stability and binding affinity due to fluorine’s electronegativity and hydrophobic effects, while the cyclopropyl group may optimize steric interactions with biological targets .
Properties
IUPAC Name |
3-cyclopropyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5O/c16-10-4-3-9(7-11(10)17)18-15(23)12-5-6-13-19-20-14(8-1-2-8)22(13)21-12/h3-8H,1-2H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABXXFGTKACSIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Based on the diverse pharmacological activities of similar compounds, it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.
Biological Activity
3-cyclopropyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The compound belongs to a class of [1,2,4]triazolo[4,3-b]pyridazines, which have been synthesized through various methods. A notable approach involves the use of cyclopropyl and difluorophenyl moieties to enhance biological activity. The synthesis typically includes steps such as the formation of the triazole ring followed by carboxamide functionalization.
Antiproliferative Activity
Research indicates that compounds within this class exhibit potent antiproliferative activity against various cancer cell lines. For instance, a related compound with a similar structure showed IC50 values ranging from 0.008 to 0.014 μM against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines . This suggests that the presence of the triazolo and pyridazine scaffolds significantly contributes to their efficacy.
| Cell Line | IC50 Value (μM) |
|---|---|
| SGC-7901 | 0.014 |
| A549 | 0.008 |
| HT-1080 | 0.012 |
The antiproliferative effects are primarily attributed to the inhibition of tubulin polymerization , which is critical for cancer cell mitosis. Immunostaining assays have confirmed that these compounds disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how modifications in the chemical structure influence biological activity. For example:
- The introduction of electron-withdrawing groups such as fluorine enhances potency.
- The cyclopropyl group contributes to increased lipophilicity and cellular uptake.
Case Studies
Several studies have documented the biological activity of triazolo derivatives:
- In Vitro Studies : A series of derivatives were tested for their ability to inhibit tumor growth in vitro, with promising results indicating significant cytotoxicity against multiple cancer types.
- In Vivo Studies : Animal models demonstrated that selected compounds could reduce tumor size significantly when administered at therapeutic doses.
Example Study
In a study published in 2021, researchers synthesized various triazole derivatives and evaluated their effects on cancer cell proliferation using MTT assays. The results indicated that many derivatives exhibited strong inhibitory effects on cell growth, supporting their potential as anticancer agents .
Comparison with Similar Compounds
Antimicrobial Activity
- Target Compound: No direct activity data available in provided evidence.
- Analogues with Tolyl/Dimethylphenyl Substituents (e.g., 3,6-di(4’-tolyl)[1,2,4]triazolo[4,3-b]pyridazine):
Research Findings and Implications
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution: Fluorine at the phenyl ring (as in the target compound) is associated with enhanced membrane permeability and resistance to enzymatic degradation compared to chlorinated or non-halogenated analogues .
- Carboxamide vs. Ether/Sulfonyl Groups : Carboxamide-linked substituents (e.g., 3,4-difluorophenyl) generally exhibit better solubility than sulfonyl or ether derivatives (e.g., and ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
